molecular formula C17H22Cl2N2O B1493915 1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride CAS No. 1187930-93-3

1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride

Cat. No. B1493915
CAS RN: 1187930-93-3
M. Wt: 341.3 g/mol
InChI Key: KKYBKJLXPHAWOQ-UHFFFAOYSA-N
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Description

“1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1187930-93-3 . It has a molecular weight of 341.28 and its IUPAC name is 1-[2-(benzyloxy)phenyl]piperazine dihydrochloride . The compound is in the form of a white solid .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride”, has been a subject of research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride” is C17H22Cl2N2O . The InChI code for the compound is 1S/C17H20N2O.2ClH/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride” are not mentioned in the search results, piperazine derivatives in general have been synthesized through various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

“1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride” is a white solid . It has a molecular weight of 341.28 and its IUPAC name is 1-[2-(benzyloxy)phenyl]piperazine dihydrochloride .

Scientific Research Applications

Antifungal Activity

The investigation of fungicidal activity of piperazine derivatives, such as 3-piperazine-bis(benzoxaborole) and its analogues, against filamentous fungi (e.g., Aspergillus terreus, Fusarium dimerum, Fusarium solani, Penicillium ochrochloron, and Aspergillus niger) demonstrated significant inhibitory activity, outperforming standard antibiotics like amphotericin B in some cases. The presence of the heterocyclic benzoxaborole system was found essential for the antifungal action of these compounds, highlighting the role of structural elements in medicinal chemistry (Wieczorek et al., 2014).

Antidepressant Development

Piperazine derivatives are also explored for their potential in antidepressant drug development. The study on Lu AA21004, a novel antidepressant, revealed the involvement of various cytochrome P450 enzymes in its oxidative metabolism, suggesting a complex pharmacokinetic profile that could influence its therapeutic efficacy and safety (Hvenegaard et al., 2012).

Hypolipidemic Activity

Explorations into the hypolipidemic potential of piperazine derivatives identified compounds with potent activity in lowering serum lipid levels, significantly more potent than clofibrate. This indicates the potential of piperazine derivatives in treating hyperlipidemias and related cardiovascular conditions (Ashton et al., 1984).

Anticancer Investigations

Research into heterocyclic compounds, including piperazine derivatives, has extended into anticancer activity, particularly against bone cancer cell lines. One study synthesized a novel heterocyclic compound with significant in vitro anticancer activities and potential antiviral activity through molecular docking investigations, showcasing the versatility of piperazine structures in therapeutic development (Lv et al., 2019).

Antimuscarinic Agents

Piperazine derivatives have been evaluated for their antimuscarinic activity, indicating potential applications in treating urinary incontinence associated with bladder muscle instability. This research underscores the importance of structural modifications to enhance therapeutic efficacy and selectivity (Kaiser et al., 1993).

properties

IUPAC Name

1-(2-phenylmethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.2ClH/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBKJLXPHAWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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